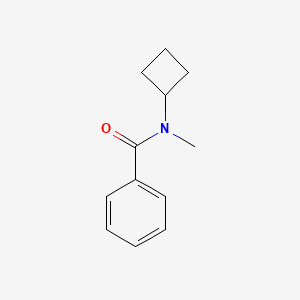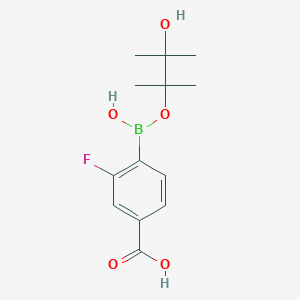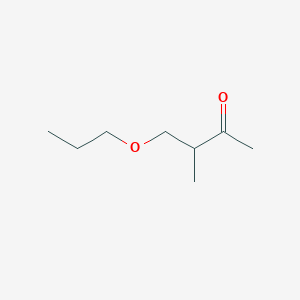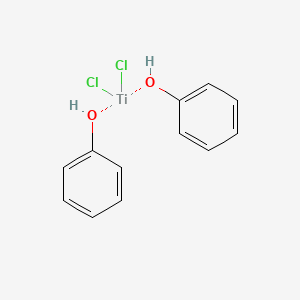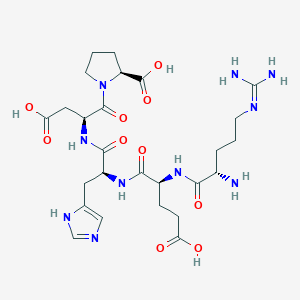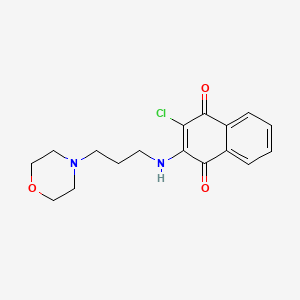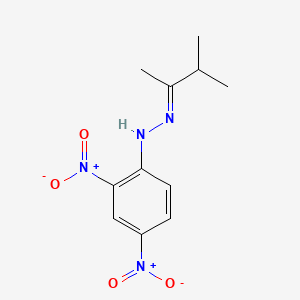
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.2533 g/mol . It is also known as 3-Methyl-2-butanone 2,4-dinitrophenylhydrazone. This compound is a derivative of 2-butanone and is commonly used in various chemical analyses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone typically involves the reaction of 3-methyl-2-butanone with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of hydrazones.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The compound can also undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include hydrazine and its derivatives.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Substitution Reactions: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic addition reactions yield hydrazones, while oxidation and reduction reactions produce corresponding oxidized or reduced products .
Scientific Research Applications
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone has several scientific research applications:
Analytical Chemistry: It is used as a reagent for the detection and quantification of carbonyl compounds in various samples.
Biological Studies: The compound is used in studies involving enzyme kinetics and protein-ligand interactions.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industrial Applications: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone involves the formation of a hydrazone intermediate through nucleophilic addition. The hydrazone intermediate can undergo further reactions, such as oxidation, reduction, or substitution, depending on the specific conditions and reagents used . The molecular targets and pathways involved in these reactions include carbonyl groups and nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone: This compound has a similar structure but with an additional methyl group at the 3-position.
2-Butanone, 2-(2,4-dinitrophenyl)hydrazone: This compound lacks the methyl group at the 3-position.
Uniqueness
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 3-position influences its reactivity and stability, making it suitable for specific analytical and research applications .
Properties
Molecular Formula |
C11H14N4O4 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
N-[(E)-3-methylbutan-2-ylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C11H14N4O4/c1-7(2)8(3)12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-7,13H,1-3H3/b12-8+ |
InChI Key |
WXKQSBKURZFLTH-XYOKQWHBSA-N |
Isomeric SMILES |
CC(C)/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
Canonical SMILES |
CC(C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


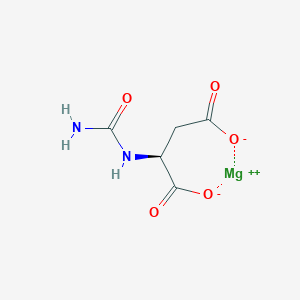
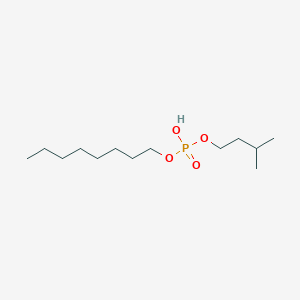
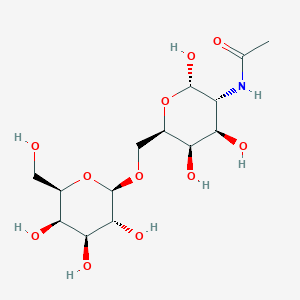
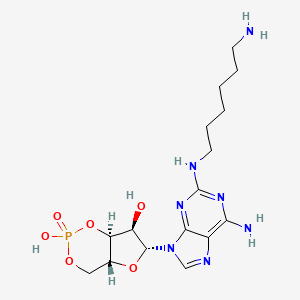
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
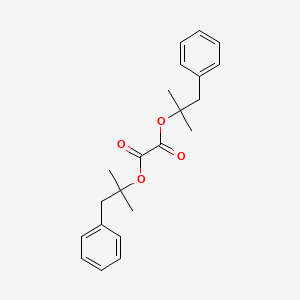
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
